molecular formula C11H23NO B15260643 1-(1-Aminobutyl)-4-methylcyclohexan-1-ol

1-(1-Aminobutyl)-4-methylcyclohexan-1-ol

Cat. No.: B15260643
M. Wt: 185.31 g/mol
InChI Key: BPXDQIDXBCXVOZ-UHFFFAOYSA-N
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Description

1-(1-Aminobutyl)-4-methylcyclohexan-1-ol is an organic compound with a unique structure that combines an aminobutyl group with a methylcyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminobutyl)-4-methylcyclohexan-1-ol typically involves the reaction of 4-methylcyclohexanone with 1-aminobutane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminobutyl)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminobutyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Aminobutyl)-4-methylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(1-Aminobutyl)-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to various biological responses.

Comparison with Similar Compounds

    1-(1-Aminobutyl)-4-methylcyclohexane: Similar structure but lacks the hydroxyl group.

    4-Methylcyclohexanone: Contains the cyclohexanone moiety but lacks the aminobutyl group.

    1-Aminobutane: Contains the aminobutyl group but lacks the cyclohexanol moiety.

Uniqueness: 1-(1-Aminobutyl)-4-methylcyclohexan-1-ol is unique due to the combination of the aminobutyl group and the methylcyclohexanol moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminobutyl)-4-methylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-4-10(12)11(13)7-5-9(2)6-8-11/h9-10,13H,3-8,12H2,1-2H3

InChI Key

BPXDQIDXBCXVOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1(CCC(CC1)C)O)N

Origin of Product

United States

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